molecular formula C4H8N2O2 B12662330 N-Ethyl-N-formylmethylnitrosamine CAS No. 112380-28-6

N-Ethyl-N-formylmethylnitrosamine

Cat. No.: B12662330
CAS No.: 112380-28-6
M. Wt: 116.12 g/mol
InChI Key: VINDNLFECRAGPR-UHFFFAOYSA-N
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Description

N-Ethyl-N-formylmethylnitrosamine is a member of the nitrosamine family, which are organic compounds characterized by the presence of a nitroso group bonded to an amine. Nitrosamines are known for their potent carcinogenic properties and are found in various environmental sources, including food, water, and tobacco smoke .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-formylmethylnitrosamine can be synthesized through the nitrosation of secondary amines with nitrous acid under acidic conditions. The reaction typically involves the use of nitrite salts and secondary amines, which react to form the nitrosamine compound . The reaction conditions often include maintaining an acidic pH and controlling the temperature to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale nitrosation processes, where secondary amines are reacted with nitrite salts in the presence of acidic catalysts. The process is carefully monitored to ensure the safety and purity of the final product, as nitrosamines are highly toxic and carcinogenic .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosomorpholine (NMOR)

Uniqueness

N-Ethyl-N-formylmethylnitrosamine is unique due to its specific structure, which influences its reactivity and biological effects. Compared to other nitrosamines, it may exhibit different metabolic pathways and toxicity profiles . Its unique properties make it a valuable compound for studying the broader class of nitrosamines and their impact on health and the environment .

Properties

CAS No.

112380-28-6

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

N-ethyl-N-nitrosoacetamide

InChI

InChI=1S/C4H8N2O2/c1-3-6(5-8)4(2)7/h3H2,1-2H3

InChI Key

VINDNLFECRAGPR-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)C)N=O

Origin of Product

United States

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